2,4-Dichloro-3-fluorobenzoyl chloride
Description
2,4-Dichloro-3-fluorobenzoyl chloride (C₇H₂Cl₂FCOCl) is a halogenated benzoyl chloride derivative characterized by chlorine substituents at the 2- and 4-positions and a fluorine atom at the 3-position on the aromatic ring. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electron-withdrawing effects of the halogens, which enhance the electrophilicity of the carbonyl carbon, making it a potent acylating agent .
Properties
Molecular Formula |
C7H2Cl3FO |
|---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
2,4-dichloro-3-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl3FO/c8-4-2-1-3(7(10)12)5(9)6(4)11/h1-2H |
InChI Key |
KGAYTGLVPUVARW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)Cl)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Benzoyl Chlorides: Key Structural Differences
The table below compares 2,4-dichloro-3-fluorobenzoyl chloride with structurally related benzoyl chloride derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 2,4-Dichloro-3-fluorobenzoyl chloride | C₇H₂Cl₂FCOCl | 227.99* | 2-Cl, 3-F, 4-Cl | Not Reported | Pharma intermediates, polymers |
| 3-Chloro-4-fluorobenzoyl chloride | C₇H₃ClFCOCl | 192.99 | 3-Cl, 4-F | 222 | Agrochemical synthesis |
| 4-Methyl-3-(trifluoromethyl)benzoyl chloride | C₉H₆ClF₃O | 222.6 | 3-CF₃, 4-CH₃ | Not Reported | Specialty chemicals |
| 3,5-Difluoro-4-methyl-benzoyl chloride | C₈H₅ClF₂O | 190.57 | 3-F, 4-CH₃, 5-F | Not Reported | Polymer modifiers |
| 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride | C₁₅H₁₁Cl₂FO₃ | 345.16 | Complex substituents (benzyloxy, methoxy) | Discontinued | Discontinued pharmaceutical research |
*Calculated based on formula.
Key Observations :
- Halogenation Patterns: The target compound’s 2,4-dichloro-3-fluoro substitution creates a sterically hindered and electron-deficient aromatic ring, enhancing its electrophilic reactivity compared to mono-halogenated analogs like 3-chloro-4-fluorobenzoyl chloride .
- Boiling Points : The only reported boiling point (222°C for 3-chloro-4-fluorobenzoyl chloride) suggests that increased halogenation (e.g., dichloro substitution in the target compound) may elevate boiling points due to stronger intermolecular forces .
- Molecular Weight : The target compound’s higher molecular weight (227.99 g/mol) compared to simpler analogs like 3,5-difluoro-4-methyl-benzoyl chloride (190.57 g/mol) may influence solubility and crystallization behavior in synthetic processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
